molecular formula C19H15ClN2O3 B12138911 N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide

N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide

Cat. No.: B12138911
M. Wt: 354.8 g/mol
InChI Key: JFHXBOPPFVQPAT-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide is a synthetic furan-2-carboxamide derivative characterized by a 4-chlorophenyl substituent at the 5-position of the furan ring and a 4-acetamidophenyl group attached via the carboxamide linkage. Its structure combines aromatic and heterocyclic moieties, which are common in drug discovery due to their ability to modulate biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.

Properties

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C19H15ClN2O3/c1-12(23)21-15-6-8-16(9-7-15)22-19(24)18-11-10-17(25-18)13-2-4-14(20)5-3-13/h2-11H,1H3,(H,21,23)(H,22,24)

InChI Key

JFHXBOPPFVQPAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be attached through an amide coupling reaction using 4-acetamidobenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate conditions (e.g., solvent, temperature).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide becomes evident when compared to analogs with variations in the substituents on the furan ring or the aromatic amide group. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents (Furan 5-position) Amide Group Substituent Molecular Weight (g/mol) Melting Point (°C) Notable Activity/Properties
This compound 4-Chlorophenyl 4-Acetamidophenyl Data not explicitly provided Not reported Hypothesized urea transport modulation
N-(4-Acetamidophenyl)-5-nitro-furan-2-carboxamide (3A) Nitro (-NO₂) 4-Acetamidophenyl - 238–240 Diuretic activity via urea transporter inhibition
N-(4-Acetamidophenyl)-5-acetamidofuran-2-carboxamide (4C) Acetamido (-NHCOCH₃) 4-Acetamidophenyl - 251–253 Enhanced solubility due to polar acetamido group
5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide (A-803467) 4-Chlorophenyl 3,5-Dimethoxyphenyl 402.83 - Sodium channel blocker (Nav1.8 inhibitor)
5-(4-Chlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide 4-Chlorophenyl 4-Ethoxyphenyl 341.79 - Higher logP (5.28) indicative of lipophilicity

Key Differences in Properties and Activity

  • In contrast, the 4-chlorophenyl group in the target compound may improve hydrophobic interactions with membrane-bound proteins. A-803467 (3,5-dimethoxyphenyl variant) demonstrates sodium channel-blocking activity, highlighting how methoxy groups can confer target specificity distinct from acetamido or chloro substituents .
  • Physicochemical Properties :
    • The 4-ethoxyphenyl analog () has a lower molecular weight (341.79 vs. ~400 for A-803467) and higher logP (5.28), suggesting improved membrane permeability compared to polar derivatives like 4C .
    • 4C ’s acetamido group at the furan 5-position increases hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration .

Pharmacological Potential

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